molecular formula C6H9N3O2 B3021028 Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 39039-48-0

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B3021028
CAS RN: 39039-48-0
M. Wt: 155.15 g/mol
InChI Key: MKZHEQWQNVBOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . They are used in various fields due to their diverse biological activities .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the reaction of an azide with methylenic activated compounds, using different catalysts generating a triazole with substituents in positions 4 and 5 .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various methods. For instance, it can undergo a series of reactions to form novel triazole-pyrimidine-based compounds . These compounds have shown promising neuroprotective and anti-inflammatory properties .

Scientific Research Applications

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential as an antimicrobial, antifungal, and antiviral agent. It has been shown to be effective against a variety of bacteria, fungi, and viruses. In addition, this compound has been studied for its potential in cancer research. It has been found to inhibit the growth of cancer cells in vitro and has been studied for its potential as an anti-cancer agent. This compound has also been studied for its potential in the treatment of neurological diseases such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is not yet fully understood. However, it is believed that this compound interferes with the metabolism of bacteria, fungi, and viruses by inhibiting the synthesis of nucleic acids and proteins. In addition, it is believed that this compound may act as an antioxidant and can scavenge free radicals. It is also believed that this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been found to be non-toxic in animal models and has been shown to be safe and well-tolerated in humans. In addition, this compound has been found to be effective in reducing inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate in laboratory experiments include its low cost, ease of synthesis, and safety profile. In addition, this compound has been found to be effective against a variety of bacteria, fungi, and viruses. However, there are some limitations to using this compound in laboratory experiments. This compound is relatively new and its full mechanism of action is not yet fully understood. In addition, this compound has not been extensively studied in humans and its long-term safety and efficacy are not yet known.

Future Directions

The potential of Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate as an antimicrobial, antifungal, and antiviral agent is promising and there are many future directions for research. Further research is needed to better understand the mechanism of action of this compound and its potential in the treatment of neurological diseases such as Alzheimer’s disease and Parkinson’s disease. In addition, further research is needed to determine the long-term safety and efficacy of this compound in humans. Finally, further research is needed to explore the potential of this compound as an anti-cancer agent.

properties

IUPAC Name

ethyl 1-methyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4-9(2)8-7-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZHEQWQNVBOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611902
Record name Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39039-48-0
Record name Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.